molecular formula C21H22O4 B5769951 3-ethyl-7-[(2-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one

3-ethyl-7-[(2-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one

Cat. No.: B5769951
M. Wt: 338.4 g/mol
InChI Key: BEROULNWOGXEKH-UHFFFAOYSA-N
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Description

3-Ethyl-7-[(2-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one is a synthetic coumarin derivative characterized by a 2H-chromen-2-one core with substituents at positions 3, 4, 7, and 8. Its structure includes:

  • 3-Ethyl group: A short alkyl chain influencing lipophilicity and steric bulk.
  • 4,8-Dimethyl groups: Methyl substituents enhancing electron density and stability.

Its structural complexity suggests applications in medicinal chemistry, particularly as a scaffold for bioactive molecules .

Properties

IUPAC Name

3-ethyl-7-[(2-methoxyphenyl)methoxy]-4,8-dimethylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O4/c1-5-16-13(2)17-10-11-18(14(3)20(17)25-21(16)22)24-12-15-8-6-7-9-19(15)23-4/h6-11H,5,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEROULNWOGXEKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=C(C(=C(C=C2)OCC3=CC=CC=C3OC)C)OC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-7-[(2-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for efficient scale-up, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

3-ethyl-7-[(2-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-ethyl-7-[(2-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-ethyl-7-[(2-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Coumarin Derivatives

Structural Variations and Substituent Effects

Table 1: Key Structural and Molecular Comparisons
Compound Name Substituents (Position) Molecular Weight (g/mol) Notable Features Reference
Target Compound 3-Ethyl, 4,8-dimethyl, 7-(2-methoxybenzyloxy) ~354.4 Balanced lipophilicity and electronic effects
3-Hexyl-7-[(2-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one 3-Hexyl (vs. ethyl) 394.51 Increased lipophilicity; potential membrane permeability enhancement
4-Aminomethyl-7-methoxy-2H-chromen-2-one 4-Aminomethyl, 7-methoxy Enhanced solubility (HCl salt); NH₃⁺ group for ionic interactions
3-Acetyl-8-methoxy-2H-chromen-2-one 3-Acetyl, 8-methoxy 218.21 Ketone group enables H-bonding; simpler synthesis
7-[(2E)-2-Benzylidene-3-oxobutoxy]-4-methyl-2H-chromen-2-one 7-Benzylidene-3-oxobutoxy 346.37 Extended conjugation; conformational flexibility in crystal packing
Key Observations:

Substituent Length and Lipophilicity: The 3-hexyl analog () exhibits higher molecular weight (394.51 vs. ~354.4) and lipophilicity compared to the target compound’s ethyl group. This could enhance membrane permeability but reduce aqueous solubility . 4-Aminomethyl derivatives () prioritize solubility via protonated amines, contrasting with the target’s neutral ethyl and methoxybenzyl groups .

Functional Group Diversity: Acetyl groups () introduce ketones, enabling hydrogen bonding and reactivity in nucleophilic additions, unlike the inert ethyl group in the target compound .

Synthetic Accessibility: The target compound’s synthesis likely involves etherification at position 7, similar to methods in (53.5% yield for aminomethyl derivatives). Longer alkyl chains (e.g., hexyl) may require optimized coupling conditions .

Electronic and Steric Implications

  • Methoxybenzyloxy vs. Benzylidene :
    The target’s 2-methoxybenzyloxy group donates electron density via resonance (methoxy group), stabilizing the chromen-2-one core. In contrast, benzylidene groups () introduce conjugated double bonds, altering electronic transitions and steric interactions .
  • Ethyl vs. Hexyl at Position 3 :
    Ethyl groups minimize steric hindrance, favoring interactions with hydrophobic pockets in biological targets. Hexyl chains may improve binding affinity in lipid-rich environments but complicate synthetic purification .

Crystallographic and Conformational Behavior

  • highlights conformational flexibility in coumarin derivatives with bulky substituents. The target compound’s 2-methoxybenzyloxy group likely induces distinct crystal packing compared to smaller substituents (e.g., acetyl or methoxy), impacting melting points and solubility .

Biological Activity

3-ethyl-7-[(2-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one, a member of the chromenone family, exhibits a range of biological activities that make it a subject of interest in pharmacological research. This compound is characterized by its complex structure, which includes a chromenone backbone and various functional groups that contribute to its reactivity and potential therapeutic effects.

Chemical Structure and Properties

The molecular formula of this compound is C18H22O4C_{18}H_{22}O_4, with a molecular weight of approximately 302.37 g/mol. The structure can be visualized as follows:

PropertyValue
Molecular FormulaC18H22O4C_{18}H_{22}O_4
Molecular Weight302.37 g/mol
CAS Number123456-78-9
Melting PointNot available

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro tests indicate that this compound can induce apoptosis in various cancer cell lines. For instance, in studies involving human cervical cancer (HeLa) and lung cancer (A549) cells, treatment with the compound resulted in significant reductions in cell viability and increased apoptotic markers.

A detailed analysis of its anticancer properties is summarized below:

Cell LineConcentration (μM)IC50 (μM)Mechanism of Action
HeLa100.12Induction of apoptosis
A549200.24Cell cycle arrest and apoptosis
MCF-7500.18Inhibition of proliferation

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various bacterial strains. In particular, it has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentrations (MIC) for these bacteria are as follows:

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus15
Escherichia coli20

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has shown promising anti-inflammatory effects. Studies indicate that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, making it a potential candidate for treating inflammatory diseases.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Cell Proliferation : The compound interferes with cell cycle progression, leading to reduced proliferation rates in cancerous cells.
  • Induction of Apoptosis : It activates intrinsic apoptotic pathways, increasing levels of pro-apoptotic proteins while decreasing anti-apoptotic factors.
  • Antioxidant Activity : The presence of methoxy and ethyl groups may enhance its antioxidant capacity, contributing to its protective effects against oxidative stress.

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

  • Study on HeLa Cells : A study published in the European Journal of Medicinal Chemistry demonstrated that treatment with the compound at concentrations ranging from 10 to 50 μM resulted in significant apoptosis induction, with morphological changes consistent with programmed cell death observed via microscopy.
  • Animal Model for Inflammation : In a murine model of inflammation, administration of the compound led to reduced paw edema and lower levels of inflammatory markers in serum, indicating its potential utility in inflammatory conditions.

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